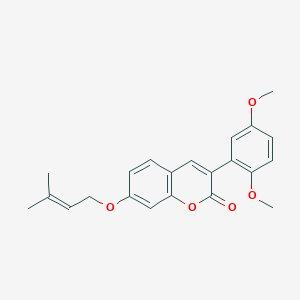

3-(2,5-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2,5-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one" is a derivative of the 2H-chromen-2-one (chromone) family, which is known for its diverse biological activities and presence in natural products. Chromones are characterized by a 2H-1-benzopyran-2-one backbone and are often modified at various positions to enhance their pharmacological properties. The compound includes a dimethoxyphenyl group and a methylbutenyl ether moiety, suggesting potential for biological activity and synthetic interest.

Synthesis Analysis

The synthesis of chromone derivatives often involves strategies such as condensation reactions, as seen with compounds like citral and 3-methylbut-2-enal, which can react with dihydric phenols to yield chromens with a 2,2-dimethyl substitution pattern . The use of reagents like 3-hydroxy-3-methyl-1,1-dimethoxybutane has been developed for dimethylchromenylation, indicating that similar methodologies could be applied to synthesize the compound . Additionally, the Vilsmeier–Haack reaction has been employed to introduce substituents at the 3-position of the chromone core, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of chromone derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and featured p-p stacking of aromatic residues . This information suggests that the target compound may also exhibit interesting structural features such as intra-molecular hydrogen bonding or stacking interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Chromone derivatives can undergo various chemical reactions, including nucleophilic addition. For example, a novel 3-chloro chromenyl propenal was found to react with primary amines to yield enamines or enaminones, and with di-nucleophiles to produce benzofuran derivatives . This indicates that the target compound could also participate in similar reactions, potentially leading to a range of novel derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives are influenced by their molecular structure. For example, the poor water solubility of some chromone sulfonamides necessitates formulation development for therapeutic use . The presence of dimethoxy and methylbutenyl ether groups in the target compound could affect its solubility, stability, and overall pharmacokinetic profile. Furthermore, the electrochemical behavior of chromone derivatives, as evidenced by quasireversible redox processes, could be an important aspect of the target compound's properties, potentially impacting its antioxidant or therapeutic potential .

特性

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-6-5-15-11-19(22(23)27-21(15)13-17)18-12-16(24-3)7-8-20(18)25-4/h5-9,11-13H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMITHXXHWYJDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)

![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)

![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)

![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)

![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)